6-(Azetidin-3-yl)picolinonitrile

Description

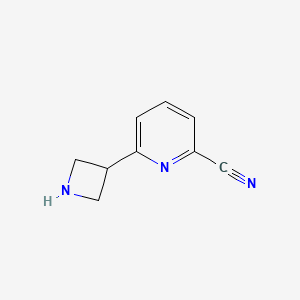

6-(Azetidin-3-yl)picolinonitrile is a pyridine derivative featuring a nitrile group at position 2 and a four-membered azetidine ring at position 6.

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

6-(azetidin-3-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C9H9N3/c10-4-8-2-1-3-9(12-8)7-5-11-6-7/h1-3,7,11H,5-6H2 |

InChI Key |

XCDKPERMUDOIKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=CC(=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-3-yl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 6-chloropicolinonitrile with azetidine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-3-yl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, bases like potassium carbonate, solvents like DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-(Azetidin-3-yl)picolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 6-(Azetidin-3-yl)picolinonitrile involves its interaction with specific molecular targets. The azetidine ring and picolinonitrile moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Pyrrolidinyl and Morpholinyl Derivatives

- 6-(Pyrrolidin-1-yl)picolinonitrile (): Synthesized via nucleophilic substitution of 6-chloropicolinonitrile with pyrrolidine using DBU in dioxane. Pyrrolidine’s five-membered ring introduces less steric strain than azetidine but may reduce metabolic stability due to increased lipophilicity.

Piperazinyl Derivatives

- 5-(4-Methylpiperazin-1-yl)picolinonitrile (): Piperazine’s six-membered ring and secondary amines enable hydrogen bonding, which could enhance target binding but increase molecular weight (MW: 462.24) compared to azetidine derivatives .

Azetidinyl Derivatives (Hypothetical)

- This may improve binding affinity in biological targets but complicate synthesis due to instability.

Comparison with Alkyl-Substituted Analogs

Linear and Branched Alkyl Chains

- 5-(sec-Butyl)picolinonitrile (): Alkyl chains enhance lipophilicity (logP), improving blood-brain barrier penetration but risking off-target toxicity. The regioselectivity (3:1 ratio for sec-butyl vs. butyl) highlights the influence of steric effects during synthesis .

Silyl-Protected Derivatives

- 6-(tert-Butyldimethylsilyl)picolinonitrile (): Silyl groups act as protective moieties, stabilizing reactive intermediates. The tert-butyldimethylsilyl group’s hydrophobicity (δ = 0.88 ppm in $^1$H NMR) contrasts with azetidine’s polar amine .

Comparison with Aryl and Heteroaryl-Substituted Analogs

Indazolyl and Indole Derivatives

- 6-(1H-Indazolyl)-2-picolinonitrile (): Substitution with indazole fragments (e.g., 4-NH$2$, 5-OCH$3$) modulates herbicidal activity, suggesting that electron-donating groups enhance bioactivity .

- 6-(1H-Indole-3-carbonyl)picolinonitrile (): The indole carbonyl group introduces hydrogen-bonding capacity but lowers synthetic yield (17%) due to side reactions .

Thienopyrimidinyl and Triazole Derivatives

- Thienopyrimidinyl Analogs (): High melting points (308–310°C) indicate strong crystalline packing, whereas azetidine’s smaller ring may reduce thermal stability .

- Triazole Derivatives (): Triazole substituents (e.g., 6-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile) exhibit antitubercular activity, underscoring the role of heteroaromaticity in target engagement .

Comparison with Electron-Withdrawing Substituents

Acetyl and Chloro Derivatives

- 6-Acetylpicolinonitrile (): Acetyl groups are electron-withdrawing, polarizing the nitrile moiety and altering reactivity. However, high cost (¥27,998/g) limits practical use .

- 6-Chloromethylpicolinonitrile (): Chlorine atoms enhance electrophilicity, facilitating further functionalization but increasing toxicity risks (Boiling point: 280.8°C) .

Biological Activity

6-(Azetidin-3-yl)picolinonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features an azetidine ring fused with a picolinonitrile moiety, which is significant for its biological interactions. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in neoplastic cells, which is a critical mechanism in cancer treatment.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several azetidine derivatives, including this compound. The results showed that this compound had an IC50 value of 0.1 μM against SiHa (cervical cancer) cells and 1.2 μM against B16F10 (melanoma) cells, indicating potent activity. In contrast, it exhibited a significantly higher IC50 value of 10.00 μM in Chang liver cells, suggesting selective toxicity towards cancer cells over normal hepatocytes .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound activates caspase-3 pathways, leading to programmed cell death in cancer cells .

- Gene Expression Modulation : It influences gene expression patterns associated with apoptosis and cytoskeletal remodeling, indicating a multifaceted role in cellular regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. Modifications to the azetidine ring and the picolinonitrile group can significantly alter its potency and selectivity. For instance:

| Compound | IC50 (SiHa) | IC50 (B16F10) | IC50 (Chang) | Key Structural Features |

|---|---|---|---|---|

| 6 | 0.1 μM | 1.2 μM | 10.0 μM | Azetidine ring, nitrile group |

| 5 | TBD | TBD | TBD | Similar structure with different substitutions |

| 7 | TBD | TBD | TBD | Analogous structure with varied functional groups |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological efficacy.

Case Studies

Several case studies have highlighted the potential of azetidine derivatives in cancer treatment:

- Caspase Activity Assay : In one study, B16F10 cells treated with this compound showed increased caspase-3 activity, confirming its role as an apoptosis inducer .

- In Silico Analysis : Molecular docking studies suggested that the compound interacts with the colchicine binding site on β-tubulin, which is crucial for disrupting microtubule dynamics in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.